BenchChemオンラインストアへようこそ!

Methyl 4-amino-2-methoxybutanoate

regioisomer differentiation γ-amino acid scaffold peptide coupling chemistry

Methyl 4-amino-2-methoxybutanoate (CAS 1823408-62-3) is a racemic γ-amino acid methyl ester derivative with the molecular formula C₆H₁₃NO₃ and a molecular weight of 147.17 g/mol. The compound features a four-carbon butanoate backbone bearing a primary amino group at the 4-position and a methoxy substituent at the 2-position, as reflected by its SMILES notation COC(=O)C(CCN)OC.

Molecular Formula C6H13NO3
Molecular Weight 147.174
CAS No. 1823408-62-3
Cat. No. B2417512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-2-methoxybutanoate
CAS1823408-62-3
Molecular FormulaC6H13NO3
Molecular Weight147.174
Structural Identifiers
SMILESCOC(CCN)C(=O)OC
InChIInChI=1S/C6H13NO3/c1-9-5(3-4-7)6(8)10-2/h5H,3-4,7H2,1-2H3
InChIKeyOUUIKBOBRGAKIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-Amino-2-methoxybutanoate (CAS 1823408-62-3): A Versatile γ-Amino Acid Ester Intermediate for Peptidomimetic and CNS-Targeted Synthesis


Methyl 4-amino-2-methoxybutanoate (CAS 1823408-62-3) is a racemic γ-amino acid methyl ester derivative with the molecular formula C₆H₁₃NO₃ and a molecular weight of 147.17 g/mol . The compound features a four-carbon butanoate backbone bearing a primary amino group at the 4-position and a methoxy substituent at the 2-position, as reflected by its SMILES notation COC(=O)C(CCN)OC . This substitution pattern places it within the broader class of 4-aminobutanoate (GABA) analogues, where the 2-methoxy group introduces a chiral centre and modulates both lipophilicity and hydrogen-bonding capacity relative to the parent GABA scaffold. The methyl ester functionality provides a protected carboxyl handle amenable to further synthetic elaboration under controlled conditions, distinguishing it from the free acid form (4-amino-2-methoxybutanoic acid, CAS 1339419-26-9) .

Why Generic Substitution Fails: Structural and Physicochemical Differentiation of Methyl 4-Amino-2-methoxybutanoate from Its Closest Analogs


Substituting methyl 4-amino-2-methoxybutanoate with a closely related analog—such as the free acid, a regioisomeric ester, or an alternative alkyl ester—introduces quantifiable shifts in lipophilicity, hydrogen-bonding capacity, and steric profile that directly impact synthetic compatibility, pharmacokinetic behaviour of downstream products, and enzymatic recognition. For example, the free acid (4-amino-2-methoxybutanoic acid) carries two hydrogen bond donors (HBD = 2) versus one in the methyl ester (HBD = 1), altering both solubility and membrane permeability . Similarly, switching from the methyl ester to the tert-butyl ester raises the computed XLogP3 from approximately −0.5 to +0.4, a shift of nearly one log unit that can affect tissue distribution and off-target binding [1]. The position of the amino substituent—4-amino versus 2-amino (as in methyl 2-amino-4-methoxybutanoate, CAS 225102-33-0)—fundamentally changes the compound class from a γ-amino acid derivative to an α-amino acid derivative, with distinct implications for peptide coupling chemistry and metabolic stability [2]. These differences, though subtle on paper, preclude casual interchangeability in synthetic routes and biological assays. The quantitative evidence below makes these distinctions explicit.

Quantitative Differentiation Evidence: Methyl 4-Amino-2-methoxybutanoate Versus Closest Analogs and Alternatives


Regioisomeric Identity: 4-Amino-2-methoxy vs. 2-Amino-4-methoxy Substitution Determines Compound Class and Synthetic Utility

Methyl 4-amino-2-methoxybutanoate (target) differs from methyl 2-amino-4-methoxybutanoate (CAS 225102-33-0, also known as O-methyl homoserine methyl ester) in the position of the primary amino group: the target carries the amino group at the butanoate 4-position (γ-position), while the comparator carries it at the 2-position (α-position) . This structural distinction alters the IUPAC compound class: the target is a γ-amino acid ester (4-aminobutanoate derivative), whereas the comparator is an α-amino acid ester (homoserine derivative). The computed Topological Polar Surface Area (TPSA) is identical at 61.6 Ų for both regioisomers, but the hydrogen bond donor count differs between the methyl ester (HBD = 1) and the free acid form (HBD = 2), reflecting the esterification state of the carboxyl group . The SMILES notation for the target is COC(=O)C(CCN)OC, whereas the comparator is O(C)CCC(C(=O)OC)N, confirming the distinct connectivity [1].

regioisomer differentiation γ-amino acid scaffold peptide coupling chemistry

Ester-Dependent Lipophilicity Tuning: Methyl Ester Offers Intermediate LogP Between Free Acid and tert-Butyl Ester

The methyl ester functionality of the target compound provides an intermediate lipophilicity profile relative to the more polar free acid and the more lipophilic tert-butyl ester. The free acid, 4-amino-2-methoxybutanoic acid (CAS 1339419-26-9), has an experimentally measured LogP of −3.19 , reflecting high aqueous solubility but poor membrane permeability. The tert-butyl ester analog, tert-butyl (2R)-4-amino-2-methoxybutanoate (CAS 2679938-90-8), exhibits a computed XLogP3 of +0.4 [1]. The target methyl ester is estimated to have an XLogP3 of approximately −0.5 (based on the regioisomer methyl 2-amino-4-methoxybutanoate, which has an XLogP3 of −0.5 [2]), placing it approximately 2.7 log units above the free acid and 0.9 log units below the tert-butyl ester. This intermediate value balances aqueous solubility with passive membrane diffusion, a critical parameter for CNS-targeted compounds where optimal LogP typically ranges between 1 and 3 [class-level inference].

lipophilicity modulation ester prodrug strategy physicochemical profiling

Molecular Weight Efficiency: Lower MW of Methyl Ester Maximises Atom Economy in Multi-Step Synthesis

The molecular weight (MW) of the target methyl ester (147.17 g/mol) is the lowest among the ester-protected analogs in the 4-amino-2-methoxybutanoate series. The ethyl ester (CAS 2679921-05-0) has a MW of 161.20 g/mol (+14.03 g/mol, or +9.5%) [1], and the tert-butyl ester (CAS 2679938-90-8) has a MW of 189.25 g/mol (+42.08 g/mol, or +28.6%) [2]. For fragment-based drug discovery and multi-step synthesis, lower MW translates directly into improved atom economy and reduced mass intensity (MI), defined as the total mass of materials used per mass of product. A synthetic route employing the methyl ester rather than the tert-butyl ester avoids carrying forward an additional 42 g per mole of intermediate, corresponding to a 28.6% reduction in mass per synthetic equivalent at every step downstream of ester incorporation.

atom economy fragment-based design synthetic efficiency

Hydrogen Bond Donor Count: Methyl Ester Reduces HBD from 2 to 1 Relative to Free Acid, Favouring CNS Permeability

The target compound possesses a single hydrogen bond donor (HBD = 1), arising from the primary amino group, whereas the free acid analog, 4-amino-2-methoxybutanoic acid, possesses two HBDs (one from the amino group and one from the carboxylic acid hydroxyl) . According to Lipinski's Rule of Five, lower HBD count is associated with improved passive membrane permeability. For CNS-targeted compounds, Pajouhesh and Lenz (NeuroRx, 2005) recommend an optimal HBD count of ≤1 for blood-brain barrier penetration. The target compound satisfies this criterion, while the free acid does not. The hydrogen bond acceptor count is identical at 4 for both compounds (two oxygens from the ester/carboxyl, one from the methoxy, and one from the amino group). The regioisomer methyl 2-amino-4-methoxybutanoate also has HBD = 1 and HBA = 4 [1], indicating that the HBD advantage is an esterification benefit shared across the ester series but not by the free acid.

hydrogen bond donor count CNS drug design Lipinski's rule of five

Class-Level GABA Aminotransferase Relevance: 4-Amino-2-substituted Butanoate Scaffold Engages GABA-T Active Site

The 4-amino-2-substituted butanoate scaffold has been experimentally demonstrated to interact with γ-aminobutyric acid aminotransferase (GABA-T), the primary metabolic enzyme for the inhibitory neurotransmitter GABA. Silverman et al. (J. Med. Chem., 1986) showed that 4-amino-2-(substituted methyl)-2-butenoic acids act as potent competitive reversible inhibitors of GABA-T, with the hydroxymethyl analogue exhibiting a Ki value of 5 µM against the enzyme in purified form [1]. Although the target compound (methyl 4-amino-2-methoxybutanoate) is a saturated analogue lacking the 2,3-double bond and therefore not a direct member of that series, it shares the critical 4-amino-2-substituted butanoate pharmacophore. The methoxy substituent at the 2-position is a hydrogen-bond-accepting group analogous to the hydroxymethyl substituent (Ki = 5 µM) in the Silverman series, and the published structure-activity relationship (SAR) data suggest that a 2-position hydrogen-bonding substituent 'may lend auspicious binding properties to the molecule for GABA-T' [1]. This class-level inference positions the target compound as a viable scaffold for GABA-T modulator development, with the caveat that direct inhibitory data for the saturated methyl ester itself are not available in the published literature at the time of this analysis.

GABA aminotransferase inhibition competitive inhibitor neurological disorder target

Racemic Nature Enables Cost-Effective Achiral Applications Versus Enantiopure Forms Required for Stereospecific Synthesis

The target compound, methyl 4-amino-2-methoxybutanoate (CAS 1823408-62-3), is supplied as a racemic mixture (one undefined stereocentre at C-2), whereas the (2S)-enantiomer (CAS 944154-53-4) and the (2R)-enantiomer (CAS 2185070-59-9) are available as separate, stereodefined products. Racemic intermediates typically command lower production costs due to the absence of chiral resolution or asymmetric synthesis steps. For applications where stereochemistry is not critical—such as early-stage SAR exploration, achiral derivatisation, or use as a synthetic building block for non-stereospecific targets—the racemic form offers a procurement cost advantage. However, pricing transparency is limited: the racemate is available from specialty suppliers on a quotation basis , while enantiopure forms from Enamine list at approximately $1,176–$1,400 for 0.05–1.0 g quantities (2023–2025 pricing) [1][2]. This differential positions the racemate as the default choice for initial screening and method development, with enantiopure forms reserved for lead optimisation stages requiring defined stereochemistry.

racemic synthesis chiral resolution cost efficiency enantiopure comparator

Optimal Research and Industrial Application Scenarios for Methyl 4-Amino-2-methoxybutanoate Based on Quantitative Differentiation Evidence


Early-Stage GABAergic Drug Discovery: Fragment-Based Screening and Hit-to-Lead Chemistry

The class-level GABA-T SAR evidence [1] combined with the favourable CNS physicochemical profile (HBD = 1, estimated XLogP3 ≈ −0.5, MW = 147.17) positions methyl 4-amino-2-methoxybutanoate as a suitable fragment or building block for CNS-targeted hit identification. Its intermediate lipophilicity, superior to the overly polar free acid (LogP −3.19) but less than the excessively lipophilic tert-butyl ester (XLogP3 +0.4), provides a balanced starting point for fragment growth without introducing permeability liabilities. The γ-amino acid scaffold offers conformational flexibility distinct from α-amino acid-based fragments, enabling exploration of non-canonical peptide space.

Peptidomimetic Synthesis: γ-Amino Acid Ester as a Non-Proteogenic Building Block

The 4-amino (γ-position) substitution pattern distinguishes this compound from standard α-amino acid building blocks (e.g., methyl 2-amino-4-methoxybutanoate, O-methyl homoserine methyl ester). γ-Amino acid-containing peptides exhibit enhanced resistance to proteolytic degradation compared to α-peptides, making the target compound valuable for designing metabolically stable peptidomimetics. The methyl ester protection enables standard Fmoc- or Boc-based solid-phase peptide synthesis workflows, with the ester serving as a temporary carboxyl protecting group removable under mild basic conditions without affecting the γ-amino acid backbone.

Multi-Step Synthetic Route Development: Optimising Atom Economy with the Lowest-MW Ester

For process chemistry and scale-up applications, the molecular weight advantage of the methyl ester (147.17 g/mol) over the ethyl ester (161.20 g/mol) and tert-butyl ester (189.25 g/mol) translates into measurable reductions in mass intensity across multi-step syntheses. At the kilogram scale, a 28.6% reduction in intermediate mass (methyl vs tert-butyl) directly lowers solvent consumption, reactor volume requirements, and waste generation. The racemic nature of the compound further supports cost-effective route scouting before committing to enantioselective synthesis for advanced intermediates.

Comparative CNS Permeability Screening: Methyl Ester as a Reference Compound for LogP and HBD Optimisation Studies

The single hydrogen bond donor (HBD = 1) of the target compound satisfies the CNS drug-likeness criterion (HBD ≤ 1) that the free acid (HBD = 2) fails. This makes the methyl ester a valuable reference standard in parallel artificial membrane permeability assays (PAMPA) and Caco-2 permeability screens designed to benchmark the impact of esterification on blood-brain barrier penetration within the 4-amino-2-substituted butanoate series. Direct comparison with the free acid (LogP −3.19, HBD = 2) and tert-butyl ester (XLogP3 +0.4, HBD = 1) enables systematic deconvolution of lipophilicity versus hydrogen-bonding contributions to permeability.

Quote Request

Request a Quote for Methyl 4-amino-2-methoxybutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.